
1,2-Dibromoethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromoethyl prop-2-enoate:
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromoethyl prop-2-enoate can be synthesized through the bromination of ethyl prop-2-enoate. The reaction typically involves the addition of bromine (Br2) to ethyl prop-2-enoate under controlled conditions to ensure the selective formation of the dibromo compound. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar bromination processes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromoethyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Bases: Sodium hydroxide, potassium tert-butoxide.
Electrophiles: Bromine, hydrogen bromide.
Major Products Formed:
- Substituted ethyl prop-2-enoates.
- Alkenes and alkynes from elimination reactions.
- Addition products with various electrophiles.
Scientific Research Applications
1,2-Dibromoethyl prop-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the preparation of polymers and copolymers with specific properties.
Biological Studies: It serves as a model compound for studying the effects of brominated organic compounds on biological systems.
Medicinal Chemistry: Researchers explore its potential as a building block for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-dibromoethyl prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. In elimination reactions, the compound forms double or triple bonds, contributing to the formation of unsaturated products. The prop-2-enoate moiety can undergo addition reactions, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the prop-2-enoate moiety.
Ethyl prop-2-enoate: Lacks the bromine atoms, making it less reactive in certain types of reactions.
1,2-Dibromoethyl benzene: Contains a benzene ring instead of the prop-2-enoate group.
Uniqueness: 1,2-Dibromoethyl prop-2-enoate is unique due to the presence of both bromine atoms and the prop-2-enoate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and material science.
Properties
CAS No. |
51749-47-4 |
|---|---|
Molecular Formula |
C5H6Br2O2 |
Molecular Weight |
257.91 g/mol |
IUPAC Name |
1,2-dibromoethyl prop-2-enoate |
InChI |
InChI=1S/C5H6Br2O2/c1-2-5(8)9-4(7)3-6/h2,4H,1,3H2 |
InChI Key |
CFKPRIPIGQIQCT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


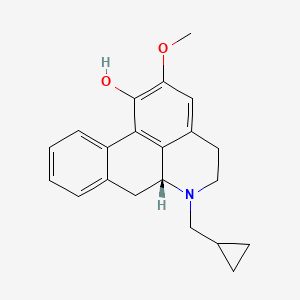
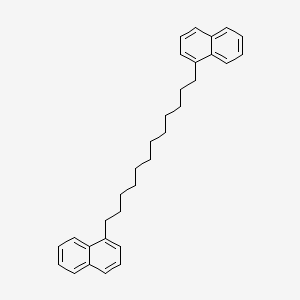

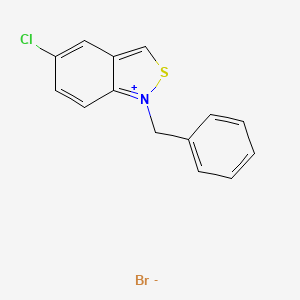
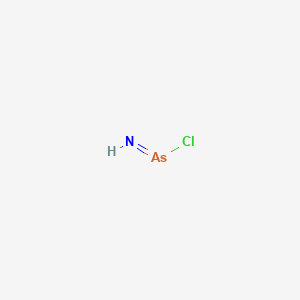
![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
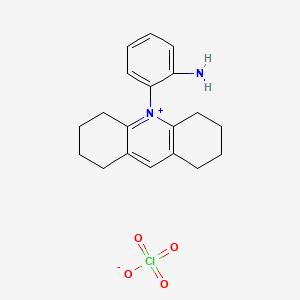
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
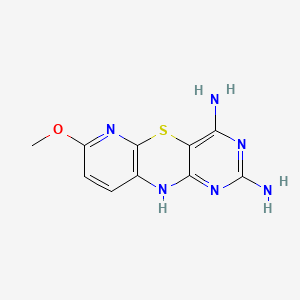
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
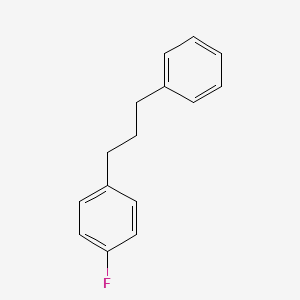
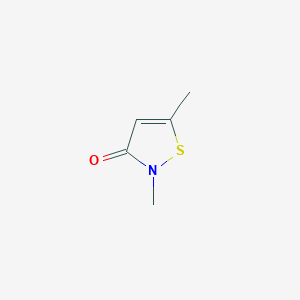
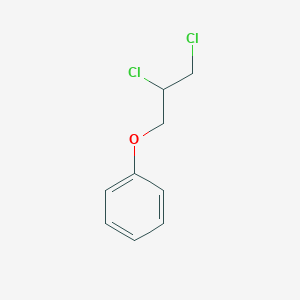
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)
